1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Overview
Description
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is an organic compound with potential applications in various fields of science. It features a cyclopentane ring with an amino group, a carboxylic acid group, and a tert-butoxy carbonyl-protected amino group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the protection of amino groups, formation of the cyclopentane ring, and subsequent deprotection:
Step 1: Protection of the primary amine using tert-butoxy carbonyl (Boc) groups to prevent unwanted reactions.
Step 2: Introduction of the carboxyl group via carboxylation reaction.
Step 3: Formation of the cyclopentane ring by cyclization reaction under acidic or basic conditions.
Step 4: Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the aforementioned steps for large-scale synthesis, focusing on yield, purity, and cost-efficiency. This could include using batch or continuous flow reactors and optimizing reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound could undergo oxidation to form various oxidized products, potentially leading to structural modifications.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or remove the Boc group to expose the amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring or the amino groups.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions involving nucleophiles like ammonia, amines, or other nucleophilic species.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclopentane-dicarboxylic acids.
Reduction: Reduced derivatives like cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid finds applications across different scientific domains:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potentially useful in studying enzyme interactions and receptor bindings.
Medicine: Could serve as a precursor to pharmaceuticals with therapeutic properties.
Industry: Possible applications in the production of polymers or other materials requiring specific structural features.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action would depend on the specific application:
Biological Systems: It might interact with proteins or enzymes, either inhibiting or promoting specific biochemical pathways.
Chemical Reactions: Acts as an intermediate or a reactant, participating in various chemical transformations based on its functional groups.
Comparison with Similar Compounds
1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is unique in its structure and functional group arrangement. Comparing it to similar compounds:
Similar Compounds: Include other cyclopentane derivatives like 1-amino-3-methylcyclopentane-1-carboxylic acid.
Uniqueness: Its protected amino group allows for selective reactions and modifications, providing versatility in synthetic applications that other similar compounds might lack.
Exploring the complexities of this compound reveals its valuable role across multiple scientific fields
Properties
IUPAC Name |
1-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIOBPQEBNUUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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